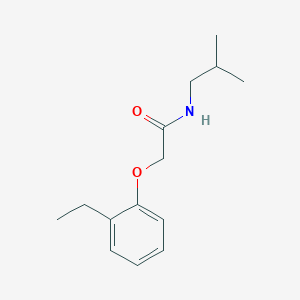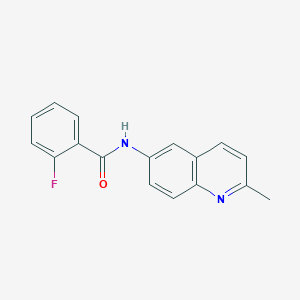![molecular formula C14H16N6O B5549161 2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)
2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridines and their derivatives, including "2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide," are compounds of significant interest due to their wide range of biological activities. These heterocyclic compounds have been extensively studied for their potential in drug discovery and development, particularly as antimycobacterial, antitubercular, and antiviral agents.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves several key steps, including the construction of the imidazo ring, which can be achieved starting from aminopyridines through tosylation and subsequent treatment with appropriate acetamides. The Horner−Emmons reagent has been utilized for the direct incorporation of methyl vinylcarboxamide into the structure, ensuring a stereospecific reaction that leads exclusively to the desired E-isomer, thereby avoiding the need for separation of isomers before evaluation of antiviral activity (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside X-ray diffraction for crystallographic analysis. Density functional theory (DFT) calculations have been employed to optimize the molecular structure and compare it with X-ray diffraction values, demonstrating consistency between the theoretical and experimental structures (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various functionalization reactions to introduce different substituents into the molecule, which can significantly impact their biological activity. For instance, the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives has been reported, highlighting the role of different linkers and substituents in modulating antimycobacterial activity (Lv et al., 2017).
科学的研究の応用
One-Pot Synthesis of Imidazo[1,5-a]pyridines
A study by Crawforth and Paoletti (2009) discusses a one-pot synthesis method for imidazo[1,5-a]pyridines, a class to which the specified compound belongs. This synthesis starts from carboxylic acid and 2-methylaminopyridines, allowing the introduction of various substituents, potentially including the one in your compound of interest (Crawforth & Paoletti, 2009).
Novel Synthesis Methods for Imidazo[1,2-a]pyridines
Ramesha et al. (2016) developed an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines. Their approach involves desulfurative cyclization of thioamides, which could potentially be applied to synthesize variants of the specified compound (Ramesha et al., 2016).
Biological and Medicinal Applications
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-8-carboxamides, structurally similar to your compound, have been identified as novel antimycobacterial agents. A study by Ramachandran et al. (2013) explores their synthesis and structure-activity relationships, indicating their potential in treating tuberculosis (Ramachandran et al., 2013).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their antioxidant and antimicrobial activities. Their research suggests that similar compounds might have significant biological activities (Bassyouni et al., 2012).
Pharmacological and Chemical Research
Development of Imidazo[1,2-a]pyridines as Antiulcer Agents
A study by Starrett et al. (1989) describes the synthesis of imidazo[1,2-a]pyridines for potential use as antiulcer agents. While they did not show significant antisecretory activity, some compounds demonstrated good cytoprotective properties (Starrett et al., 1989).
Synthesis and Tuberculostatic Activity
Bukowski (1984) synthesized derivatives of imidazo[4, 5-b]pyridine-1-carboxylic acid and investigated their tuberculostatic activity. These compounds displayed low tuberculostatic activity, but the research provides insights into the chemical properties and potential applications of related compounds (Bukowski, 1984).
特性
IUPAC Name |
2-methyl-N-[3-(triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-9-19-10-12(3-4-13(19)17-11)14(21)15-5-2-7-20-8-6-16-18-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNEGNKEGMFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NCCCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)


![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
